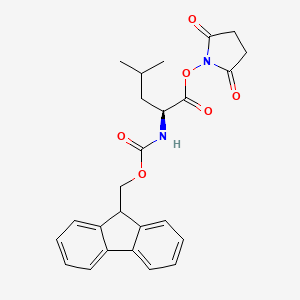

Fmoc-Leu-OSu

Übersicht

Beschreibung

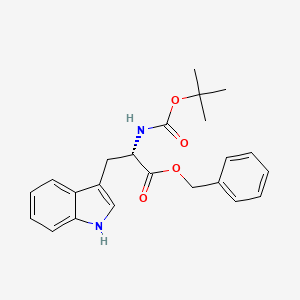

Fmoc-Leu-OSu is an Fmoc protected leucine derivative1. Leucine is one of the more simple amino acids with an isobutyl group as the side chain1. This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques1.

Synthesis Analysis

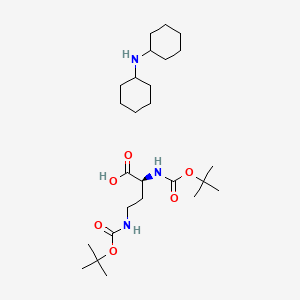

Fmoc-Leu-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine2. A new method has been developed that uses ethyl acetate solvent, which is non-toxic and can be completely recycled2. This method results in a product that is easy to separate, with high yield and purity2.

Molecular Structure Analysis

The molecular formula of Fmoc-Leu-OSu is C25H26N2O61. The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC3.

Chemical Reactions Analysis

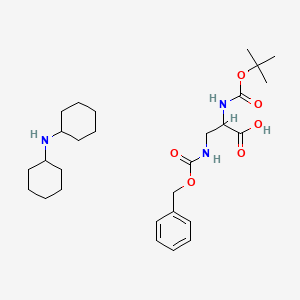

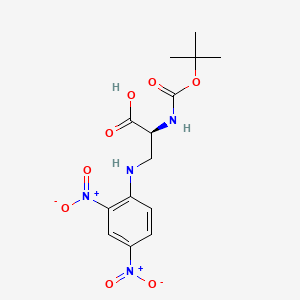

The Fmoc group is a base-labile protecting group used in organic synthesis4. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide4.

Physical And Chemical Properties Analysis

Fmoc-Leu-OSu possesses eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks6. The molecular weight of Fmoc-Leu-OSu is 450.491.

Wissenschaftliche Forschungsanwendungen

-

- Application : “Fmoc-Leu-OSu” is used in the synthesis of peptides, particularly in Solid Phase Peptide Synthesis (SPPS) . It’s also used in the preparation of azidopeptides .

- Methods : In SPPS, the peptide chain is assembled step-by-step on a solid support (resin). The Fmoc group is a protecting group for the amino group, preventing unwanted side reactions. The Fmoc group is removed (deprotected) in each step, allowing the next amino acid to be added . In the synthesis of azidopeptides, Fmoc azido amino acids are prepared and incorporated into the peptide chain .

- Results : The result is the synthesis of peptides with specific sequences, which can be used in various biological studies . Azidopeptides can be used in click chemistry, leading to the formation of 1,4-disubstituted 1,2,3-triazoles .

-

- Application : “Fmoc-Leu-OSu” is an Fmoc protected leucine derivative that is potentially useful for proteomics studies .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in proteomics studies .

-

Field : Mechanistic Studies on Peptide Synthesis

- Application : “Fmoc-Leu-OSu” is used in mechanistic studies on Fmoc Solid Phase Peptide Synthesis (SPPS) .

- Methods : The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis .

- Results : These studies help to understand the mechanistic aspects and reagents involved in all phases of the synthesis .

-

- Application : “Fmoc-Leu-OSu” is used in the development of green chemistry methods for efficient Fmoc-protected amino ester hydrolysis .

- Methods : Calcium (II) iodide is used as a protective agent for the Fmoc protecting group, and the reaction conditions are optimized for a broad scope of amino esters .

- Results : The optimized reaction improves on the already known trimethyltin hydroxide, producing better yields with greener, inexpensive chemicals and less extensive energy expenditure .

-

Field : Synthesis of Natural Products

- Application : “Fmoc-Leu-OSu” is used in the synthesis of natural products such as cyclic depsipeptide sansalvamide A and decapeptide antibiotics streptocidin A−D .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of natural products, which can be used in various biological studies .

-

- Application : “Fmoc-Leu-OSu” is used as a PPARγ ligand that induces insulin sensitization .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in biochemistry studies .

-

- Application : “Fmoc-Leu-OSu” is used in the production of antibodies .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in the production of antibodies .

-

- Application : “Fmoc-Leu-OSu” is used in vaccine design .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in vaccine design .

-

Field : Cancer Diagnosis and Treatment

- Application : “Fmoc-Leu-OSu” is used in cancer diagnosis and treatment .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in cancer diagnosis and treatment .

-

Field : Antibiotic Drug Development

- Application : “Fmoc-Leu-OSu” is used in antibiotic drug development .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in antibiotic drug development .

-

- Application : “Fmoc-Leu-OSu” is used in epitope mapping .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in epitope mapping .

-

- Application : “Fmoc-Leu-OSu” is used in materials science due to their self-assembling properties .

- Methods : The Fmoc group protects the amino group of leucine during peptide synthesis, allowing the peptide chain to be assembled without unwanted side reactions .

- Results : The result is the synthesis of peptides containing leucine, which can be used in materials science .

Safety And Hazards

When handling Fmoc-Leu-OSu, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye7. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak7.

Zukünftige Richtungen

Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to their inherent hydrophobicity and aromaticity6. They possess eminent self-assembly features and are being extensively studied for their potential in various fields such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties6. The global Fmoc-Leu-OSu Reagent market size is expected to reach a significant value by 20298.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFIQIYPSPWHZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679808 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-OSu | |

CAS RN |

76542-83-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

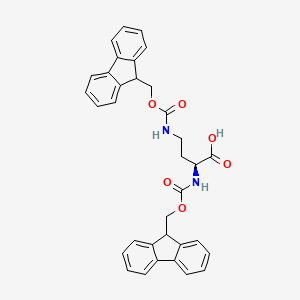

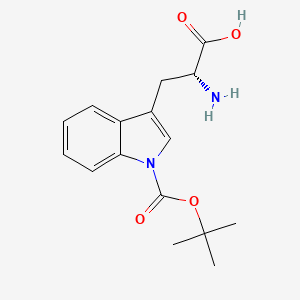

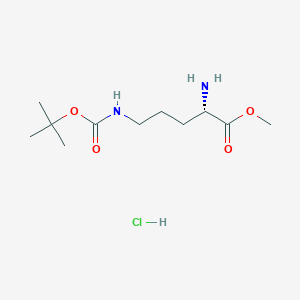

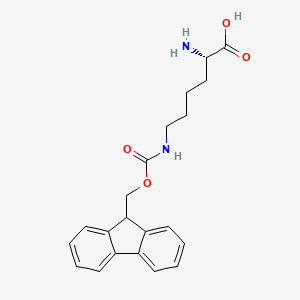

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.